molecular formula C11H12N4O2 B12539238 propan-2-yl 4-(2H-tetrazol-5-yl)benzoate CAS No. 651769-11-8

propan-2-yl 4-(2H-tetrazol-5-yl)benzoate

Cat. No.: B12539238
CAS No.: 651769-11-8
M. Wt: 232.24 g/mol
InChI Key: AIXVIYWVXSTLAA-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-(2H-tetrazol-5-yl)benzoate typically involves the esterification of 4-(2H-tetrazol-5-yl)benzoic acid with propan-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the ester group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Propan-2-yl 4-(2H-tetrazol-5-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of propan-2-yl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets and pathways. The tetrazole ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, enhancing its binding affinity. This compound can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 3-(2H-tetrazol-5-yl)benzoate
  • Propan-2-yl 4-(1H-tetrazol-5-yl)benzoate
  • Propan-2-yl 4-(2H-tetrazol-4-yl)benzoate

Uniqueness

Propan-2-yl 4-(2H-tetrazol-5-yl)benzoate is unique due to its specific substitution pattern on the benzoate ring, which can influence its chemical reactivity and biological activity. The position of the tetrazole ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .

Properties

CAS No.

651769-11-8

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

propan-2-yl 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C11H12N4O2/c1-7(2)17-11(16)9-5-3-8(4-6-9)10-12-14-15-13-10/h3-7H,1-2H3,(H,12,13,14,15)

InChI Key

AIXVIYWVXSTLAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)C2=NNN=N2

Origin of Product

United States

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